2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one

Catalog No.
S15940809
CAS No.
M.F
C10H11FOS
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one

Product Name

2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one

IUPAC Name

2-ethylsulfanyl-1-(4-fluorophenyl)ethanone

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3

InChI Key

DRNZGKAJPLYDLM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=C(C=C1)F

2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one is a chemical compound characterized by the presence of an ethylthio group and a 4-fluorophenyl moiety attached to an ethanone backbone. Its molecular formula is C11H13FOS, and it has a molecular weight of approximately 224.29 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity imparted by the ethylthio group and the electron-withdrawing nature of the fluorine atom.

, including:

  • Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones, utilizing reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced to yield corresponding alcohols, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The fluorophenyl group may undergo electrophilic aromatic substitution, facilitated by Lewis acids such as aluminum chloride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action is thought to involve interactions with specific biological targets, potentially modulating enzyme activity or influencing signaling pathways relevant to cancer progression and microbial resistance .

The synthesis of 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one typically involves the following steps:

  • Starting Materials: The reaction begins with 4-fluoroacetophenone and ethylthiol.
  • Reaction Conditions: A base such as sodium hydride or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
  • Procedure:
    • Ethylthiol is added to 4-fluoroacetophenone in the presence of the base.
    • The reaction proceeds under controlled conditions to yield the desired product.

In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and product yield.

2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one serves several important roles in various fields:

  • Organic Synthesis: It acts as a building block for more complex organic molecules.
  • Medicinal Chemistry: The compound is explored as a lead candidate in drug discovery, particularly for developing new therapeutic agents targeting microbial infections and cancer.
  • Material Science: Utilized in producing specialty chemicals with tailored properties for specific applications.

Studies on 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one have focused on its interactions with biological systems. These investigations aim to elucidate how the compound affects enzyme activity and cellular pathways, providing insights into its potential therapeutic effects. For instance, its interactions may inhibit specific enzymes involved in disease processes, thereby contributing to its antimicrobial and anticancer activities .

Several compounds share structural similarities with 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one:

  • 2-(Methylthio)-1-(4-fluorophenyl)ethan-1-one: Contains a methylthio group instead of an ethylthio group.
  • 2-(Ethylthio)-1-(4-chlorophenyl)ethan-1-one: Features a chlorophenyl group instead of a fluorophenyl group.
  • 2-(Ethylthio)-1-(4-bromophenyl)ethan-1-one: Contains a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one lies in the combination of both the ethylthio and fluorophenyl groups. The presence of fluorine enhances stability and lipophilicity, while the ethylthio moiety contributes to reactivity and potential biological activity. This distinctive combination makes it particularly interesting for further research and application in medicinal chemistry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

198.05146431 g/mol

Monoisotopic Mass

198.05146431 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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